molecular formula C9H9F2NO3 B12841843 2,4-Difluoro-3,5-dimethoxybenzamide

2,4-Difluoro-3,5-dimethoxybenzamide

Katalognummer: B12841843
Molekulargewicht: 217.17 g/mol
InChI-Schlüssel: SCYHEZVIIFKRHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-3,5-dimethoxybenzamide is an organic compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.17 g/mol . This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3,5-dimethoxybenzamide typically involves the reaction of 2,4-difluoro-3,5-dimethoxybenzoic acid with an amine source under appropriate conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of 2,4-difluoro-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,4-difluoro-3,5-dimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-3,5-dimethoxybenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating its chemical reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Difluoro-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of methoxy groups.

    2,4-Difluoro-3,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

2,4-Difluoro-3,5-dimethoxybenzamide is unique due to the combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and reactivity .

Eigenschaften

Molekularformel

C9H9F2NO3

Molekulargewicht

217.17 g/mol

IUPAC-Name

2,4-difluoro-3,5-dimethoxybenzamide

InChI

InChI=1S/C9H9F2NO3/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H2,12,13)

InChI-Schlüssel

SCYHEZVIIFKRHR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C(=C1)C(=O)N)F)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.